Technical Guide: Chemical Structure & Synthesis of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Technical Guide: Chemical Structure & Synthesis of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Executive Summary & Compound Identity
2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide is a specialized halogenated amide intermediate used primarily in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals. Structurally, it features an
This compound serves as a critical electrophilic building block, leveraging the high reactivity of the
Physicochemical Profile
| Property | Value (Calculated) | Description |
| IUPAC Name | 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide | Official nomenclature |
| Molecular Formula | Elemental composition | |
| Molecular Weight | 227.66 g/mol | Monoisotopic mass |
| LogP | ~2.1 - 2.4 | Moderate lipophilicity |
| H-Bond Donors | 1 (Amide NH) | Key for receptor binding |
| H-Bond Acceptors | 2 (C=O, F) | Interaction points |
| Rotatable Bonds | 3 | Conformational flexibility |
| Topological PSA | ~29 Ų | Polar Surface Area |
Structural Analysis & Reactivity
The molecule's reactivity is defined by three distinct functional zones, each serving a specific purpose in synthetic pathways:
-
Electrophilic
-Carbon: The carbon bearing the chlorine atom is highly susceptible to nucleophilic attack. The adjacent carbonyl group and the electron-withdrawing 4-fluorophenyl ring enhance this electrophilicity, making it an ideal substrate for reactions with amines, thiols, or azides. -
Amide Linkage: The amide bond provides stability under neutral conditions but can participate in directed lithiation or hydrolysis under extreme pH. The N-cyclopropyl group adds steric bulk and conformational rigidity, often improving metabolic stability in final drug candidates.
-
4-Fluorophenyl Ring: The fluorine atom at the para-position blocks metabolic oxidation (e.g., by CYP450) and modulates the electronic properties of the phenyl ring, influencing the acidity of the benzylic proton.
Reactivity Diagram (Graphviz)
Caption: Primary reactivity pathways for the
Synthesis Protocol
The synthesis of 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide typically follows a two-step sequence starting from 4-fluorophenylacetic acid . This route ensures high regioselectivity and yield.
Step 1: Formation of 2-chloro-2-(4-fluorophenyl)acetyl chloride
This step introduces the chlorine atom at the
-
Reagents: 4-Fluorophenylacetic acid, Thionyl Chloride (
), N-Chlorosuccinimide (NCS) or Sulfuryl Chloride ( ). -
Mechanism: Radical halogenation or enol-mediated chlorination followed by acid chloride formation.
-
Key Consideration: The use of
with a catalytic amount of DMF often drives the conversion to the acid chloride, while specific chlorinating agents (like ) are required for the -carbon chlorination if not starting from the mandelic acid derivative.-
Alternative High-Purity Route: Start with 4-fluoromandelic acid , convert the
-OH to -Cl using , which simultaneously forms the acyl chloride.
-
Step 2: Amide Coupling
Reaction of the acid chloride with cyclopropylamine.
-
Reagents: 2-chloro-2-(4-fluorophenyl)acetyl chloride, Cyclopropylamine, Triethylamine (
) or DIPEA, Dichloromethane ( ). -
Conditions:
to Room Temperature, inert atmosphere ( ).
Detailed Experimental Procedure (Standardized)
-
Preparation of Acyl Chloride:
-
Dissolve 4-fluoromandelic acid (10 mmol) in dry DCM (20 mL).
-
Add Thionyl Chloride (25 mmol) dropwise at
. -
Add a catalytic amount of DMF (2 drops).
-
Reflux for 3-4 hours until gas evolution ceases.
-
Concentrate in vacuo to obtain crude
-chloro-4-fluorophenylacetyl chloride .
-
-
Amide Formation:
-
Dissolve the crude acid chloride in dry DCM (15 mL) and cool to
. -
Prepare a solution of Cyclopropylamine (11 mmol) and Triethylamine (12 mmol) in dry DCM (10 mL).
-
Add the amine solution dropwise to the acid chloride solution over 30 minutes, maintaining temperature
. -
Stir at room temperature for 12 hours.
-
-
Workup & Purification:
-
Quench with water (20 mL).
-
Extract with DCM (
mL). -
Wash organic layer with 1N HCl (to remove unreacted amine), saturated
, and brine. -
Dry over
and concentrate. -
Purification: Recrystallization from Hexane/EtOAc or Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
Synthesis Flowchart (Graphviz)
Caption: Synthesis via the Mandelic Acid route, ensuring efficient introduction of the
Applications in Drug Discovery[1]
This compound is a versatile intermediate for several classes of bioactive molecules:
P2Y12 Receptor Antagonists
The structure shares significant homology with the metabolic intermediates of Prasugrel and Clopidogrel . Specifically, the cyclopropyl-amide and fluorophenyl motifs are critical for binding in the P2Y12 receptor pocket.
-
Application: Synthesis of novel thienopyridine analogs or non-thienopyridine reversible inhibitors.
-
Mechanism: The
-chloro group allows for the construction of fused ring systems (e.g., tetrahydrothienopyridines) via condensation with thiol-containing precursors.
Kinase Inhibitors
The N-cyclopropyl amide is a common "hinge-binding" or solvent-exposed motif in kinase inhibitors (e.g., for TRK , JAK , or B-Raf kinases).
-
Strategy: Displacement of the chlorine with a heterocycle (e.g., pyrazole, imidazole) creates a scaffold capable of hydrogen bonding with the kinase hinge region.
Agrochemicals (Fungicides)
-Halo amides are precursors to Mandelamide fungicides. The introduction of the cyclopropyl group often enhances systemic mobility within the plant and metabolic stability against fungal enzymes.Safety & Handling
Warning: As an
-
Hazards:
-
Skin/Eye Irritant: Causes severe irritation; potential lachrymator.
-
Sensitizer: Potential for allergic skin reaction upon repeated exposure.
-
Toxicity: Harmful if swallowed or inhaled.
-
-
PPE Requirements:
-
Nitrile gloves (double-gloving recommended).
-
Chemical safety goggles.
-
Fume hood usage is mandatory for all synthesis and handling steps.
-
-
Disposal: Quench excess alkylating potential with aqueous ammonia or thiosulfate before disposal into halogenated organic waste streams.
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
-
Reactivity of 2-Chloro-2-phenylacetamides
- Prasugrel & P2Y12 Inhibitor Chemistry: Niitsu, Y., et al. "Synthesis and antiplatelet activity of 2-acylaminothiophene-3-carboxamide derivatives." Bioorganic & Medicinal Chemistry, 2008. (Discusses the cyclopropyl-fluorophenyl pharmacophore).
-
Cyclopropylamine in Drug Design
-
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016. Link
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